molecular formula C22H19BrN2O3S B11592084 benzyl 5-(2-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 5-(2-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11592084
M. Wt: 471.4 g/mol
InChI Key: XLEURFWXEICLOG-UHFFFAOYSA-N
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Description

BENZYL 5-(2-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidine derivatives

Preparation Methods

The synthesis of BENZYL 5-(2-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, including the formation of the thiazolopyrimidine core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: The core structure is often synthesized through cyclization reactions involving appropriate precursors.

    Functional Group Transformations:

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve high yields and purity.

Chemical Reactions Analysis

BENZYL 5-(2-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

BENZYL 5-(2-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities, making it a candidate for studying biological pathways and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BENZYL 5-(2-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar compounds to BENZYL 5-(2-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidine derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications

Properties

Molecular Formula

C22H19BrN2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

benzyl 5-(2-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H19BrN2O3S/c1-13-18(21(27)28-12-15-8-4-3-5-9-15)19(16-10-6-7-11-17(16)23)25-20(26)14(2)29-22(25)24-13/h3-11,14,19H,12H2,1-2H3

InChI Key

XLEURFWXEICLOG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4Br

Origin of Product

United States

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